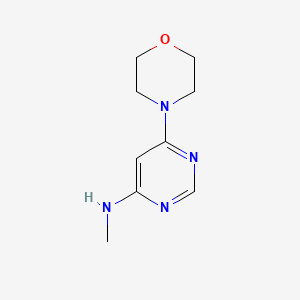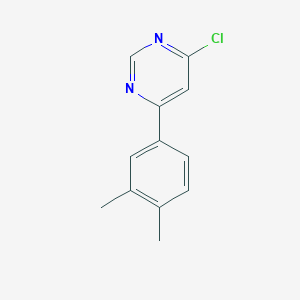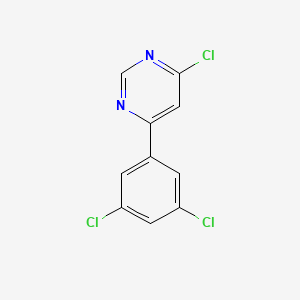
1-(4-aminopiperidin-1-yl)-3-(1H-imidazol-1-yl)propan-1-one dihydrochloride
Vue d'ensemble
Description
1-(4-Aminopiperidin-1-yl)-3-(1H-imidazol-1-yl)propan-1-one dihydrochloride (CAS Number: 131909-82-7), also known as 4-Amino-1-(3-imidazolyl)piperidine dihydrochloride (AIPD), is a synthetic compound used in a variety of scientific research applications. It is an analogue of the neurotransmitter acetylcholine and is widely used as an inhibitor of acetylcholinesterase, the enzyme responsible for breaking down acetylcholine. AIPD has been used to study the effects of acetylcholine on various physiological processes and to develop potential treatments for neurological disorders.
Applications De Recherche Scientifique
Anticancer Applications
Benzimidazoles with oxadiazole nuclei, structurally similar to the compound , have shown significant anticancer activities. The synthesized compounds, including variants with different secondary amines, have been screened for their in vitro anticancer activity, demonstrating notable effects against a wide range of cancer cells. This indicates potential applications of similar compounds in cancer treatment and drug development (Rashid, Husain & Mishra, 2012).
Structural Diversity and Chemical Synthesis
The compound serves as a precursor in generating a structurally diverse library of compounds. It has been used in various alkylation and ring closure reactions, contributing to the creation of a wide array of structurally diverse molecules. These compounds are potentially useful in various fields of chemistry and materials science (Roman, 2013).
Antifungal Applications
Derivatives of the compound, particularly those featuring the imidazole ring, have shown promising antifungal activities. Such compounds have been synthesized and evaluated against a range of fungal species, providing insights into potential applications in developing new antifungal agents (Chevreuil et al., 2007).
Antimicrobial Properties
Some derivatives synthesized from similar compounds have demonstrated significant antimicrobial properties. These findings suggest potential applications in the development of new antimicrobial agents, contributing to the field of infectious diseases (Nasser et al., 2010).
Corrosion Inhibition
Imidazole derivatives, akin to the compound , have shown efficacy as corrosion inhibitors. This application is critical in industrial processes and materials science, providing insights into the development of new materials with enhanced durability and longevity (Srivastava et al., 2017).
Propriétés
IUPAC Name |
1-(4-aminopiperidin-1-yl)-3-imidazol-1-ylpropan-1-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O.2ClH/c12-10-1-6-15(7-2-10)11(16)3-5-14-8-4-13-9-14;;/h4,8-10H,1-3,5-7,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSJWGFDGLYIHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)CCN2C=CN=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-aminopiperidin-1-yl)-3-(1H-imidazol-1-yl)propan-1-one dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-Chloropyrimidin-4-yl)amino]acetic acid](/img/structure/B1371918.png)
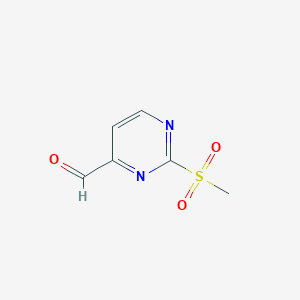


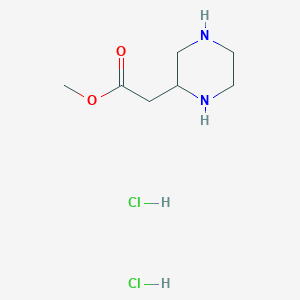
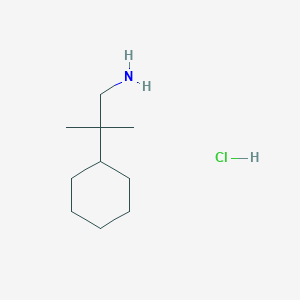

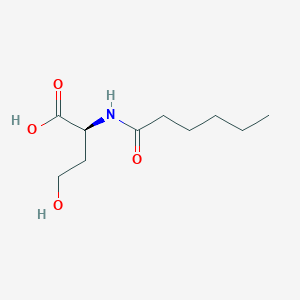
![[(1S,3R,6S,8R,11S,15R,16R)-7,7,11,16-Tetramethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1371930.png)
